molecular formula C21H22O10 B1202808 Isocoreopsin CAS No. 30382-18-4

Isocoreopsin

Cat. No.: B1202808
CAS No.: 30382-18-4
M. Wt: 434.4 g/mol
InChI Key: AWENDZQUFCJISN-ZRWXNEIDSA-N
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Description

Isocoreopsin is a complex organic compound known for its significant antioxidant properties. This compound is a β-D-glucoside derivative of hydroxytyrosol, which is isolated from plants such as Zantedeschia aethiopica and Picrorhiza scrophulariiflora . It plays a crucial role in various biological processes due to its ability to inhibit oxidation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isocoreopsin typically involves the glycosylation of hydroxytyrosol with a suitable glucopyranosyl donor. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process . The reaction is carried out under controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, including the use of genetically engineered microorganisms to produce hydroxytyrosol, followed by enzymatic glycosylation. This method is advantageous due to its efficiency and sustainability compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Isocoreopsin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the glucopyranosyloxy moiety .

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives, which have various applications in pharmaceuticals and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isocoreopsin is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to non-glycosylated phenolic compounds. This structural feature makes it more effective in biological systems and broadens its range of applications .

Properties

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O10/c22-8-17-18(26)19(27)20(28)21(31-17)29-10-2-3-11-13(24)7-15(30-16(11)6-10)9-1-4-12(23)14(25)5-9/h1-6,15,17-23,25-28H,7-8H2/t15-,17+,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWENDZQUFCJISN-ZRWXNEIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952727
Record name 2-(3,4-Dihydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30382-18-4
Record name Isocoreopsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030382184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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